

An In-depth Technical Guide to Sulfo-Cy3 dUTP for Microscopy Applications

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Compound of Interest

Compound Name: **Sulfo-Cy3 dUTP**

Cat. No.: **B15555755**

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of **Sulfo-Cy3 dUTP**, a fluorescently labeled deoxyuridine triphosphate, detailing its spectral properties and applications in advanced microscopy. It includes detailed protocols for enzymatic labeling of DNA probes and their subsequent use in Fluorescence In Situ Hybridization (FISH), complete with workflow visualizations to facilitate experimental design and execution.

Part 1: Core Properties of Sulfo-Cy3 dUTP

Sulfo-Cy3 dUTP is a modified deoxynucleotide that can be enzymatically incorporated into DNA.^[1] The attached Sulfo-Cy3 dye is a water-soluble, orange-red emitting fluorophore from the cyanine family, making it an excellent tool for generating fluorescently labeled nucleic acid probes.^{[2][3]} Its hydrophilicity, conferred by sulfonate groups, ensures its utility in aqueous buffer systems common in biological experiments.^[2] The resulting labeled DNA is well-suited for a variety of applications, including FISH and microarray analysis.^{[4][5]}

The efficiency of a fluorophore in microscopy is determined by its key photophysical parameters. Sulfo-Cy3 exhibits a high extinction coefficient and a good quantum yield, contributing to bright and stable fluorescent signals.^[2] These properties, summarized below, are critical for achieving high-sensitivity imaging.

Table 1: Spectroscopic and Photophysical Properties of **Sulfo-Cy3 dUTP**

Property	Value	Reference(s)
Excitation Maximum (λ_{exc})	~550-555 nm	[4] [6] [7]
Emission Maximum (λ_{em})	~563-570 nm	[4] [6] [7]
Molar Extinction Coefficient (ϵ)	~150,000-162,000 L·mol ⁻¹ ·cm ⁻¹	[4] [6] [8]
Fluorescence Quantum Yield (Φ)	~0.1-0.15	[6] [7] [8]

| Recommended Storage | -20°C in the dark |[\[4\]](#)[\[6\]](#)[\[8\]](#) |

Note: Spectral properties can be influenced by the local environment (e.g., pH, solvent polarity). It is recommended to consult the specific supplier's datasheet for the most accurate information.

Part 2: Key Experimental Protocols

Sulfo-Cy3 dUTP is primarily used to generate fluorescent DNA probes through enzymatic reactions such as nick translation, random priming, or PCR.[\[9\]](#)[\[10\]](#)[\[11\]](#) These labeled probes can then be used in hybridization-based assays like FISH to visualize specific DNA sequences within cells or tissues.

Nick translation is a common method for incorporating labeled nucleotides into a DNA probe. The process uses DNase I to create single-strand "nicks" in the DNA backbone, followed by DNA Polymerase I, which removes existing nucleotides from the nicked site and synthesizes a new strand, incorporating the labeled **Sulfo-Cy3 dUTP**.[\[5\]](#)

Table 2: Reagents and Materials for Nick Translation

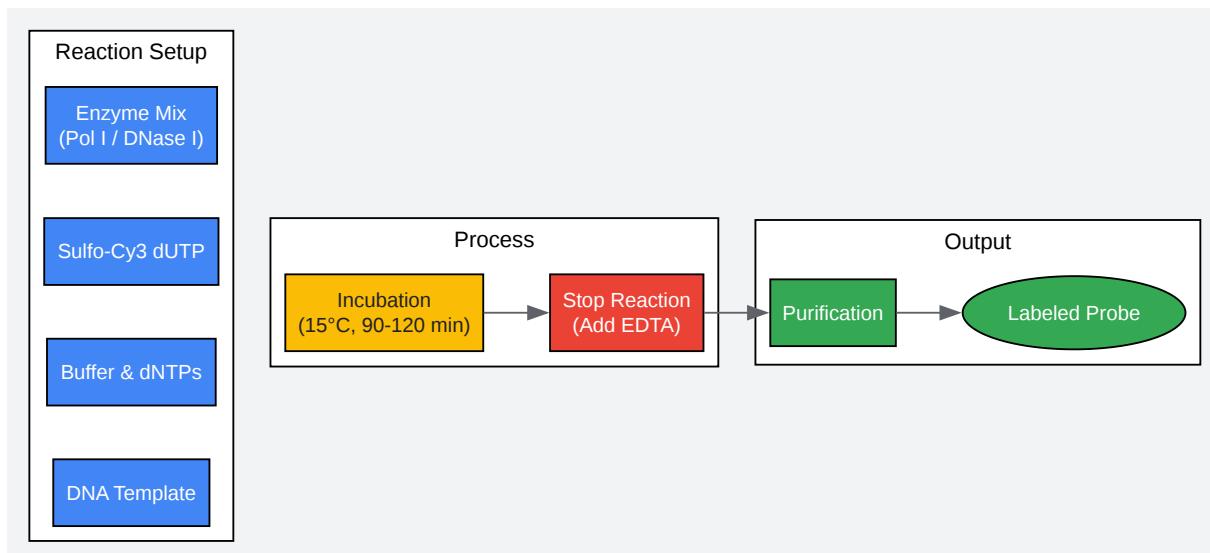
Reagent/Material	Specification
DNA Template	1-2 µg of purified DNA (e.g., plasmid, BAC, cosmid)
10x Nick Translation Buffer	Typically contains Tris-HCl, MgCl ₂ , and a reducing agent
dNTP Mix (unlabeled)	dATP, dCTP, dGTP at a suitable concentration (e.g., 0.5 mM each)
Sulfo-Cy3 dUTP	1 mM stock solution
dTTP	1 mM stock solution
Enzyme Mix	DNA Polymerase I and DNase I
Stop Buffer	0.5 M EDTA, pH 8.0
Nuclease-free Water	

| Purification Column/Kit | For removal of unincorporated nucleotides |

Methodology:

- Reaction Setup: In a microcentrifuge tube on ice, combine the following components. The ratio of **Sulfo-Cy3 dUTP** to dTTP can be optimized, but a 1:1 or 2:1 ratio is a common starting point.^[4]
 - DNA Template: 1 µg
 - 10x Nick Translation Buffer: 5 µL
 - dNTP Mix (dATP, dCTP, dGTP): 1 µL of 0.5 mM mix
 - dTTP (0.25 mM final): 1.25 µL of 1 mM stock
 - Sulfo-Cy3 dUTP** (0.25 mM final): 1.25 µL of 1 mM stock
 - Enzyme Mix: 1-2 µL

- Nuclease-free Water: to a final volume of 50 μ L
- Incubation: Mix the components gently and incubate the reaction at 15°C for 90-120 minutes. Incubation time can be adjusted to generate probes of a desired size range (typically 200-500 bp).[\[5\]](#)
- Reaction Termination: Stop the reaction by adding 5 μ L of Stop Buffer (0.5 M EDTA).
- Probe Purification: Purify the labeled DNA probe from unincorporated nucleotides using a suitable spin column or ethanol precipitation.
- Quality Control: Assess the labeling efficiency and probe concentration using a spectrophotometer or a fluorometer. The probe is now ready for use in hybridization experiments.



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Diagram 1: Experimental workflow for enzymatic DNA labeling via Nick Translation.

FISH allows for the visualization of the labeled probe hybridized to its complementary sequence on chromosomes or in interphase nuclei. The following is a generalized protocol for FISH on prepared slides (e.g., metaphase spreads or tissue sections).

Table 3: Reagents and Materials for FISH

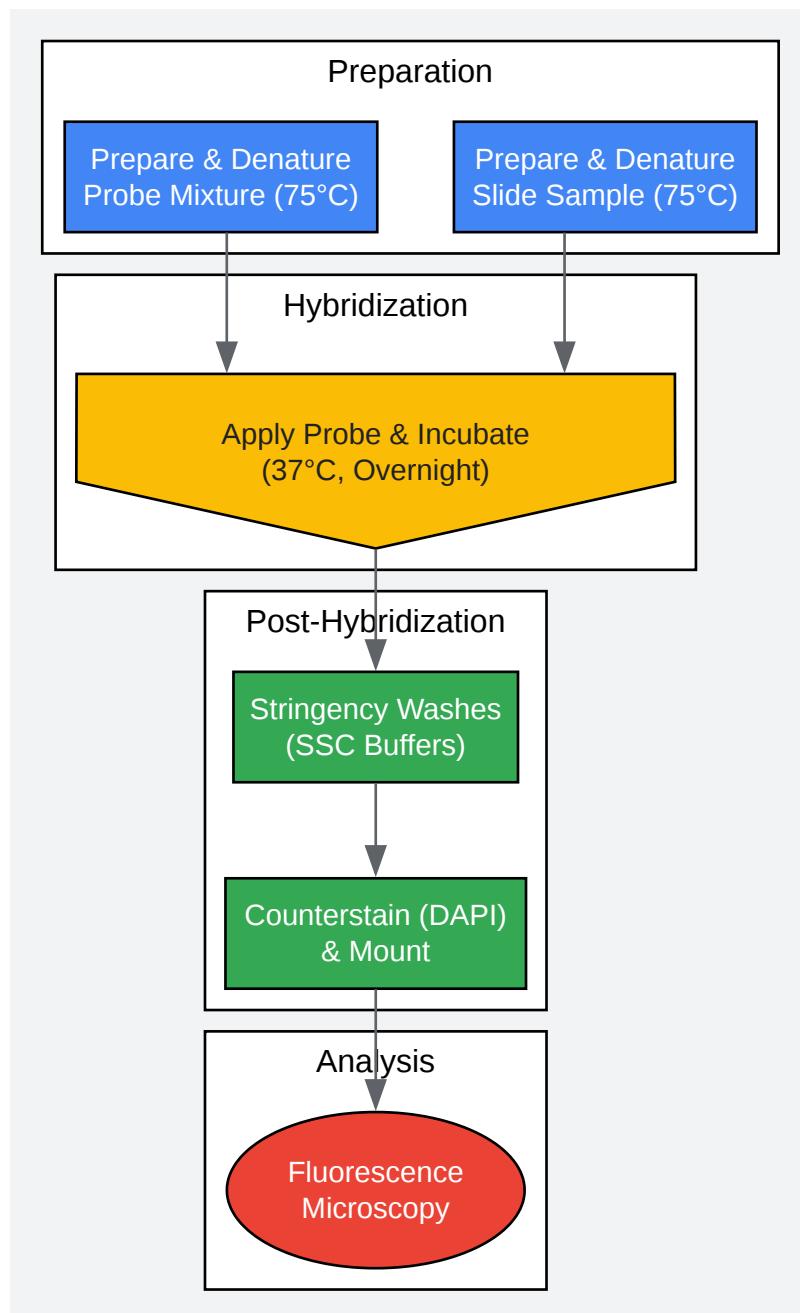
Reagent/Material	Specification
Prepared Slides	Slides with fixed and permeabilized cells/tissues
Labeled DNA Probe	Sulfo-Cy3 dUTP labeled probe (from Protocol 1)
Human Cot-1 DNA (optional)	For blocking repetitive sequences in human samples
Hybridization Buffer	Typically contains 50% formamide, 10% dextran sulfate, and 2x SSC
Wash Buffers	2x SSC, 0.1x SSC, often with formamide for stringency
Counterstain	DAPI (4',6-diamidino-2-phenylindole) in antifade mounting medium
Coverslips	Glass or plastic
Humid Chamber	To prevent drying during incubation

| Fluorescence Microscope | Equipped with appropriate filter sets for Cy3 and DAPI |

Methodology:

- Probe Preparation: For a 22x22 mm coverslip area, mix 100-200 ng of the Sulfo-Cy3 labeled probe with hybridization buffer to a final volume of 10-20 μ L. If using human DNA, add Cot-1 DNA to block repetitive sequences.
- Denaturation: Denature the probe mixture by heating at 75°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.[12]

- **Slide Denaturation:** Concurrently, denature the DNA on the prepared slide by immersing it in a 70% formamide/2x SSC solution at 70-75°C for 2-5 minutes, followed by dehydration in an ice-cold ethanol series (70%, 90%, 100%) and air drying.
- **Hybridization:** Apply the denatured probe mixture to the denatured area on the slide. Cover with a coverslip, seal the edges, and place the slide in a humid chamber. Incubate overnight at 37°C.[\[12\]](#)
- **Post-Hybridization Washes:**
 - Carefully remove the coverslip.
 - Wash the slide in 2x SSC at 40°C for 5 minutes to remove excess probe.[\[12\]](#)
 - Perform a high-stringency wash in 0.1x SSC at 40-60°C for 5-15 minutes.[\[12\]](#) The temperature can be adjusted to control specificity.
 - Perform a final wash in 2x SSC at room temperature for 5 minutes.
- **Counterstaining and Mounting:** Dehydrate the slide again with an ethanol series. Air dry completely. Apply a drop of mounting medium containing DAPI, place a coverslip on top, and seal.
- **Imaging:** Visualize the results using a fluorescence microscope. The Sulfo-Cy3 signal will appear in the orange-red channel, while the DAPI-stained nuclei will be visible in the blue channel.



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Diagram 2: Generalized experimental workflow for Fluorescence In Situ Hybridization (FISH).

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